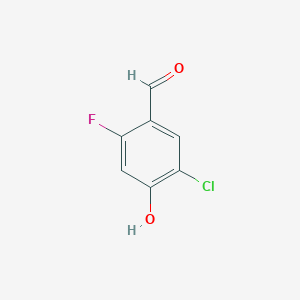

5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTPIXIKKYXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This guide synthesizes available data on its chemical properties, reactivity, and potential applications to support its use in research and development.

Core Chemical Identity and Properties

This compound is a trifunctional aromatic compound. The benzaldehyde moiety features a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4. This specific arrangement of an aldehyde group, a phenolic hydroxyl, and two different halogen atoms on a benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules.

The interplay of the substituents is critical to its reactivity. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The fluorine and chlorine atoms modulate the acidity of the phenol and the reactivity of the aromatic ring, often enhancing the metabolic stability and binding affinity of derivative compounds in a drug discovery context.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is presented below. These values are primarily derived from computational models and data from chemical suppliers, providing a baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [2] |

| CAS Number | 264879-16-5 | [2] |

| IUPAC Name | 5-chloro-4-fluoro-2-hydroxybenzaldehyde | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)O)C=O | [1] |

| InChI Key | FNSUKVJZMKQSNJ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥98% | [2] |

| Predicted XlogP | 2.3 | [1] |

| Predicted Collision Cross Section ([M-H]⁻) | 128.3 Ų | [1] |

Molecular Structure and Reactivity Analysis

The structure of this compound dictates its chemical behavior. The electron-withdrawing nature of the aldehyde, fluorine, and chlorine substituents deactivates the aromatic ring towards electrophilic substitution, while the electron-donating hydroxyl group acts as an activating, ortho-, para-director. The position of these groups creates a specific reactivity map for synthetic chemists to exploit.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#4285F4"]; H2 [label="H"];

// Aldehyde group C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];

// Benzene ring with connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_CHO [len=1.2]; C2 -- O2 [len=1.2]; C2 -- H2; C4 -- F [len=1.2]; C5 -- Cl [len=1.2];

// Aldehyde group structure C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

// Positioning nodes for better visualization C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,3!"]; H_CHO [pos="1,3.5!"]; O_CHO [pos="-1,3.5!"]; O2 [pos="-2.6,1.5!"]; H2 [pos="-3.2,1.2!"]; F [pos="0,-3!"]; Cl [pos="2.6,-1.5!"]; } Caption: 2D structure of this compound.

Key Reaction Pathways:

-

Aldehyde Reactions: The formyl group can undergo standard aldehyde chemistry, including Wittig reactions, aldol condensations, and reductive amination to introduce diverse functional groups.[3]

-

Phenolic Hydroxyl Reactions: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, which can be useful as prodrugs or to modify solubility.

-

Nucleophilic Aromatic Substitution: While challenging, the presence of multiple electron-withdrawing groups may facilitate the displacement of the halogen atoms by strong nucleophiles under specific conditions.

Synthesis and Derivatization Strategies

The synthesis of substituted benzaldehydes often involves formylation of a corresponding phenol. While a specific, validated synthesis for this compound is not widely published in peer-reviewed literature, analogous preparations provide a reliable framework.

Illustrative Synthetic Protocol: Formylation of a Halogenated Phenol

The Duff reaction or Reimer-Tiemann reaction are common methods for ortho-formylation of phenols. The following protocol is adapted from the synthesis of a structurally similar compound, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, and illustrates a plausible approach.[4][5]

Reaction: Formylation of 4-Chloro-2-fluorophenol using hexamethylenetetramine in an acidic medium.

Step-by-Step Methodology:

-

Reactant Charging: To a solution of trifluoroacetic acid (TFA), add 4-Chloro-2-fluorophenol and an equimolar amount of hexamethylenetetramine.

-

Heating: The reaction mixture is heated (e.g., to 60°C) and stirred for several hours (e.g., 16 hours) to ensure complete reaction.[5]

-

Work-up: The mixture is cooled and then quenched by pouring it into ice-water.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.[5]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.[4][5]

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="4-Chloro-2-fluorophenol\n+ Hexamethylenetetramine\n+ TFA"]; Reaction [label="Heat at 60°C\n(16 hours)"]; Quench [label="Pour into\nIce-Water"]; Extract [label="Extract with\nEthyl Acetate"]; Purify [label="Column\nChromatography"]; End [label="Pure 5-Chloro-2-fluoro-\n4-hydroxybenzaldehyde", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Reaction [label="Formylation"]; Reaction -> Quench [label="Work-up"]; Quench -> Extract; Extract -> Purify [label="Crude Product"]; Purify -> End; } Caption: Generalized workflow for the synthesis of a hydroxybenzaldehyde.

Applications in Research and Drug Discovery

Halogenated salicylaldehydes are important precursors in the synthesis of biologically active compounds. While specific applications of this compound are not extensively documented, its structural motifs are found in molecules with a range of activities.

-

Pharmaceutical Intermediates: It serves as a key building block for creating more complex molecules with potential therapeutic value.[6] The presence of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.

-

Agrochemical Synthesis: Similar to other chlorinated phenols, this compound could be a precursor for novel herbicides and fungicides.[6]

-

Material Science: The unique electronic properties conferred by the substituents may be of interest in the development of new functional materials and polymers.[7]

Structurally related compounds have shown promise in several areas:

-

Antimicrobial and Anti-inflammatory Agents: Many salicylaldehyde derivatives exhibit antimicrobial and anti-inflammatory properties.[6]

-

Cytotoxic Agents: Curcuminoid analogues synthesized from fluorinated hydroxybenzaldehydes have demonstrated potent activity against cancer cell lines.[3]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Based on GHS classifications for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and materials science. Its trifunctional nature provides a versatile platform for synthetic chemists to develop novel molecules. While detailed research on this specific compound is emerging, the established chemistry of its constituent functional groups provides a strong foundation for its exploration in advanced research and development programs.

References

-

PubChem. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586. Available from: [Link]

-

PubChemLite. 5-chloro-4-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2). Available from: [Link]

-

PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. Available from: [Link]

- Google Patents. CN102557902A - Preparation method for 5-fluorosalicylaldehyde.

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]

-

ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde - 635-93-8. Available from: [Link]

-

Appretech Scientific Limited. 5-chloro-4-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

PubChemLite. 5-chloro-2-fluoro-4-methylbenzaldehyde (C8H6ClFO). Available from: [Link]

- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

- 1. PubChemLite - 5-chloro-4-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2) [pubchemlite.lcsb.uni.lu]

- 2. appretech.com [appretech.com]

- 3. ossila.com [ossila.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 5-Chloro-2-fluoro-3-hydroxybenzaldehyde [smolecule.com]

- 8. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

Core Chemical Identity

CAS Number: 838856-31-8[1]

Molecular Formula: C₇H₄ClFO₂

Molecular Weight: 174.56 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanism

A documented method for the synthesis of this compound involves the direct chlorination of 2-fluoro-4-hydroxybenzaldehyde.[2]

Reaction:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Suspend 2-fluoro-4-hydroxybenzaldehyde in glacial acetic acid.

-

To the stirring suspension, add sulfuryl chloride.

-

Allow the mixture to stir at ambient temperature for approximately 21 hours.

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

Causality of Experimental Choices:

-

Glacial Acetic Acid: This solvent is chosen for its ability to dissolve the starting material and for its compatibility with the electrophilic chlorinating agent.

-

Sulfuryl Chloride: This reagent serves as an efficient source of electrophilic chlorine for the aromatic substitution reaction.

-

Ambient Temperature: The reaction is carried out at room temperature to control the rate of reaction and minimize the formation of side products.

-

Aqueous Quench: The addition of water is a crucial step to stop the reaction and to precipitate the product, which has lower solubility in the aqueous-organic mixture.

-

Extraction: Ethyl acetate is used to efficiently extract the desired product from the aqueous layer due to its favorable partition coefficient.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, its properties can be inferred from its structure and data on similar compounds.

| Property | Predicted/Inferred Value |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents. |

| Reactivity | The aldehyde group is reactive towards nucleophiles. The hydroxyl group is phenolic and thus weakly acidic. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. |

Applications in Research and Drug Development

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules.[3][4] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of antibiotic and kinase inhibitor development.[2][5]

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The chlorine and fluorine atoms in this compound can modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated salicylaldehydes have demonstrated potent antimicrobial activity.[6]

This compound has been utilized as a reactant in the synthesis of anaplastic lymphoma kinase (ALK) modulators, which are of interest in cancer therapy.[5][7]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a key synthetic intermediate with demonstrated utility in the development of novel pharmaceuticals. Its synthesis is achievable through direct chlorination of the corresponding precursor. The unique arrangement of its functional groups provides a versatile platform for the construction of more complex, biologically active compounds. Further research into the properties and applications of this molecule is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor. (WO2017075694A1).

-

Phenol, 2-chloro-4-[6,9-difluoro-8-(2-methoxyethoxy). LookChem. [Link]

- Anaplastic lymphoma kinase modulators and methods of use. (WO2005009389A2).

-

Antimicrobial properties of substituted salicylaldehydes and related compounds. PubMed. [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

-

What are six applications for benzaldehyde. [Link]

-

Substituted benzaldehydes and acetophenones to yield derivatives. Slideshare. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

STANDARD PATENT (11) Application No. AU 2004259012 C1 (19) AUSTRALIAN PATENT OFFICE. Googleapis.com. [Link]pdf)

Sources

- 1. Cas 838856-25-0,Phenol, 2-chloro-4-[6,9-difluoro-8-(2-methoxyethoxy)-1-methyl-3H-pyrazolo[3,4- c]isoquinolin-5-yl]-5-fluoro- | lookchem [lookchem.com]

- 2. WO2017075694A1 - Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor - Google Patents [patents.google.com]

- 3. News - What are six applications for benzaldehyde [sprchemical.com]

- 4. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]

- 5. WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use - Google Patents [patents.google.com]

- 6. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Significance of a Multifunctional Scaffold

An In-depth Technical Guide to the Molecular Structure and Utility of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and medicinal research. We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, and discuss its reactivity and potential as a versatile building block for novel therapeutic agents.

Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. The strategic placement of multiple, distinct functional groups on the aromatic ring, as seen in this compound, creates a highly valuable and versatile chemical scaffold. The presence of chloro, fluoro, hydroxyl, and formyl groups imparts a unique electronic and steric profile, offering multiple reaction sites for chemical modification.

The inclusion of chlorine and fluorine is particularly noteworthy. Halogens are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some aspect of their synthesis.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in research and development programs.

Molecular Structure and Chemical Identity

The defining feature of this compound is its substituted benzene ring. The IUPAC nomenclature precisely defines the location of each functional group relative to the principal aldehyde (formyl) group, which is assigned position 1.

-

Molecular Formula: C₇H₄ClFO₂

-

IUPAC Name: this compound

-

Molecular Weight: 174.55 g/mol [2]

-

Canonical SMILES: C1=C(C(=CC(=C1Cl)F)O)C=O[3]

-

InChI Key: FNSUKVJZMKQSNJ-UHFFFAOYSA-N[3]

The molecule's structure consists of a planar benzene ring with the following substituents:

-

A formyl group (-CHO) at position C1.

-

A fluoro group (-F) at position C2.

-

A hydroxyl group (-OH) at position C4.

-

A chloro group (-Cl) at position C5.

Caption: 2D structure of this compound.

The electronic properties of the ring are governed by the interplay of these groups. The aldehyde, fluoro, and chloro groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. Conversely, the hydroxyl group is a strong activating group. This electronic push-pull relationship creates specific sites of reactivity on the molecule.

Physicochemical Properties

Quantitative data for this specific isomer is not widely published. However, we can infer its general properties from closely related analogs. The data presented below is for similar substituted benzaldehydes and should be used as an estimation.

| Property | Value | Source Compound |

| Molecular Formula | C₇H₄ClFO₂ | Target Compound |

| Molecular Weight | 174.55 g/mol | 5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2] |

| Appearance | Expected to be a solid at room temperature | General property of similar compounds[4] |

| Melting Point | 81-83 °C | 3-Chloro-5-fluoro-2-hydroxybenzaldehyde[5] |

| Boiling Point | ~205.9 °C | 5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2] |

| Density | ~1.5 g/cm³ | 5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2] |

| XlogP (predicted) | 2.3 | 5-chloro-4-fluoro-2-hydroxybenzaldehyde[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the hydrogen atoms.

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.0 ppm .

-

Hydroxyl Proton (-OH): A broad singlet, typically between δ 5.0-6.5 ppm , whose position can vary with concentration and solvent.

-

Aromatic Protons: There are two protons on the aromatic ring.

-

H-3: This proton is ortho to the fluorine and meta to the aldehyde. It will appear as a doublet, with coupling to the fluorine atom (JH-F) and potentially a smaller coupling to H-6.

-

H-6: This proton is ortho to the aldehyde and meta to the chlorine. It will appear as a singlet or a very finely split doublet due to long-range coupling. The precise chemical shifts will be influenced by the combined electronic effects of all substituents.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms.

-

Aldehyde Carbon (-CHO): The most downfield signal, expected around δ 188-190 ppm .[6]

-

Aromatic Carbons:

-

C-F Bond: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Its chemical shift will be significantly downfield.

-

C-OH Bond: The carbon attached to the hydroxyl group (C-4) will also be downfield, typically in the δ 145-155 ppm range.

-

C-Cl Bond: The carbon attached to chlorine (C-5) will be shifted downfield.

-

Other aromatic carbons (C-1, C-3, C-6) will have distinct shifts based on their electronic environment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹ . The conjugation with the aromatic ring and the presence of the ortho-fluoro group will influence its exact position.[5]

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions for these bonds are typically found in the fingerprint region below 1300 cm⁻¹ .[5]

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation of the molecule.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z corresponding to the molecular weight (174.55).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M⁺ peak and an M+2 peak (at m/z 176.55) with an intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (-CO).

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for synthesizing hydroxybenzaldehydes is the formylation of the corresponding phenol. A plausible route to this compound would start from 4-chloro-2-fluorophenol . The Duff reaction, which uses hexamethylenetetramine in an acidic medium like trifluoroacetic acid (TFA), is a suitable choice for this transformation.[6]

Caption: Proposed workflow for the synthesis of the target compound via the Duff reaction.

Experimental Protocol Outline (based on similar reactions[6]):

-

Reaction Setup: Dissolve 4-chloro-2-fluorophenol and hexamethylenetetramine in trifluoroacetic acid (TFA).

-

Heating: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Hydrolysis: Pour the reaction mixture into ice-water to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure aldehyde.

Chemical Reactivity

The molecule possesses three key reactive centers, making it a versatile synthetic intermediate.

-

Aldehyde Group: This group is susceptible to nucleophilic attack. It can be:

-

Oxidized to a carboxylic acid (5-chloro-2-fluoro-4-hydroxybenzoic acid).

-

Reduced to a primary alcohol ( (5-chloro-2-fluoro-4-hydroxyphenyl)methanol).

-

Undergo condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger, more complex structures. This is a common strategy for building analogs of bioactive natural products like curcuminoids or chalcones.[4]

-

-

Phenolic Hydroxyl Group:

-

The proton is acidic and can be removed by a base to form a phenoxide, which is a potent nucleophile.

-

It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is often used as a protecting group strategy or to modulate the biological properties of a molecule.

-

-

Aromatic Ring:

-

While generally deactivated, the powerful activating effect of the hydroxyl group can still direct further electrophilic aromatic substitution , primarily to the position ortho to the -OH group (C-3).

-

The halogen atoms can potentially be displaced via nucleophilic aromatic substitution under forcing conditions or be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Applications in Research and Drug Development

This compound is not just a synthetic curiosity; it is a building block with direct relevance to the development of new functional molecules and therapeutics.

-

Medicinal Chemistry Scaffold: Halogenated phenols and benzaldehydes are key components in many biologically active compounds. This molecule can serve as the starting point for synthesizing novel derivatives for screening. For example, Schiff bases formed from the condensation of substituted benzaldehydes with sulfonamides have been investigated for their antimicrobial and antimycobacterial activities.[7]

-

Intermediate for Bioactive Molecules: Its structure is a precursor for compounds targeting a range of diseases.

-

Antimicrobial Agents: The chlorinated phenol motif is found in known antimicrobial agents.[2]

-

Anti-inflammatory Agents: Derivatives of similar hydroxybenzaldehydes have been shown to possess anti-inflammatory properties.[4]

-

Agrochemicals: The compound can be used in the synthesis of novel herbicides and fungicides, where halogenated aromatic structures often play a key role in efficacy.[8]

-

-

Material Science: The unique electronic properties and potential for polymerization make it a candidate for the development of new functional polymers and materials.[2]

Conclusion

This compound is a strategically designed molecule that offers significant potential for researchers in organic synthesis, medicinal chemistry, and material science. Its combination of four distinct and reactive functional groups on a stable aromatic core provides a robust platform for chemical diversification. A thorough understanding of its molecular structure, spectroscopic fingerprint, and reactivity is paramount for unlocking its full potential as a building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

PubChem. 5-Chloro-2-fluorobenzaldehyde. Available from: [Link]

-

PubChemLite. 5-chloro-4-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2). Available from: [Link]

-

ChemBK. 2-Fluoro-4-hydroxybenzaldehyde. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]

-

ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. Available from: [Link]

- Google Patents. CN102557902A - Preparation method for 5-fluorosalicylaldehyde.

-

PubChem. 4-Fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

PubChemLite. 5-chloro-2-fluoro-4-methylbenzaldehyde (C8H6ClFO). Available from: [Link]

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]

-

ChemBK. 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde. Available from: [Link]

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde. Available from: [Link]

- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]

-

Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Available from: [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubChem. 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-Chloro-2-fluoro-3-hydroxybenzaldehyde [smolecule.com]

- 3. PubChemLite - 5-chloro-4-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2) [pubchemlite.lcsb.uni.lu]

- 4. ossila.com [ossila.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Data for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde: An In-depth Technical Guide

Introduction

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, a hydroxyl group, and a formyl group on a benzene ring, imparts distinct chemical and physical properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical predictions and practical experimental protocols.

Molecular Structure and Synthesis Overview

The structure of this compound is characterized by a 1,2,4,5-tetrasubstituted benzene ring. The strategic placement of electron-withdrawing (chloro, fluoro, and formyl) and electron-donating (hydroxyl) groups dictates its reactivity and spectroscopic behavior.

A plausible synthetic route for this compound involves the formylation of a corresponding substituted phenol, such as 2-chloro-5-fluorophenol. Classic formylation reactions like the Reimer-Tiemann or Duff reaction can be employed to introduce the aldehyde group ortho to the hydroxyl group.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

Predicted IR Spectral Data

The key expected IR absorption bands are summarized in the table below. These predictions are based on the analysis of similar substituted phenols and benzaldehydes.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 - 3200 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2900 - 2800 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1680 - 1650 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1300 - 1200 | Strong | C-O stretch (phenol) |

| ~1100 - 1000 | Medium | C-F stretch |

| ~800 - 600 | Medium | C-Cl stretch |

Causality Behind Spectral Features:

-

The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the phenolic hydroxyl groups.[3]

-

The C=O stretching frequency is influenced by the electronic effects of the ring substituents. The presence of both electron-withdrawing and electron-donating groups will modulate this frequency.

-

The aldehydic C-H stretch often appears as a pair of weak bands due to Fermi resonance with an overtone of a C-H bending vibration.

-

The positions of the C-F and C-Cl stretching bands are characteristic for halogenated aromatic compounds.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining the IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is as follows:

-

Sample Preparation: A small amount of the crystalline solid is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Scan: The IR spectrum of the sample is then recorded.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the hydroxyl proton. The predicted chemical shifts (in ppm) are based on the additive effects of the substituents on the benzene ring.[6][7][8][9]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic H | 9.8 - 10.2 | Singlet | - | 1H |

| Aromatic H (position 3) | 7.0 - 7.3 | Doublet | ~2-3 (meta coupling) | 1H |

| Aromatic H (position 6) | 7.4 - 7.7 | Doublet | ~8-9 (ortho coupling) | 1H |

| Hydroxyl H | 5.0 - 6.0 (variable) | Broad Singlet | - | 1H |

Causality Behind Spectral Features:

-

The aldehydic proton resonates at a very downfield position due to the strong deshielding effect of the carbonyl group and the aromatic ring current.[7]

-

The aromatic protons will exhibit a splitting pattern dictated by their coupling to neighboring protons. The proton at position 3 will show a small meta-coupling to the proton at position 6. The proton at position 6 will show a larger ortho-coupling to the proton at position 3. The fluorine atom will also introduce additional coupling to the adjacent protons.

-

The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[10][11][12][13]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 188 - 195 |

| C-OH | 155 - 160 |

| C-F | 150 - 155 (with C-F coupling) |

| C-Cl | 125 - 130 |

| C-H (aromatic) | 115 - 135 |

| C (ipso to CHO) | 120 - 125 |

Causality Behind Spectral Features:

-

The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom.[10][12]

-

The carbon atom attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

The chemical shifts of the aromatic carbons are determined by the complex interplay of the electronic effects of all four substituents.

Experimental Protocol: Acquiring NMR Spectra

A general procedure for obtaining high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A proton-decoupled experiment is usually performed to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 174/176 | High | Molecular ion [M]⁺ (isotopic pattern due to ³⁵Cl and ³⁷Cl) |

| 173/175 | Medium | [M-H]⁺ |

| 145/147 | Medium | [M-CHO]⁺ |

| 117/119 | Low | [M-CHO-CO]⁺ |

Causality Behind Fragmentation:

-

The molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is indicative of the presence of one chlorine atom.

-

A common fragmentation pathway for benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion.

-

Another significant fragmentation is the loss of the formyl radical (CHO) , leading to a substituted phenyl cation.

-

Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the acylium ion.

Experimental Protocol: Acquiring a Mass Spectrum

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in the established principles of IR, NMR, and mass spectrometry. The provided experimental protocols offer a standardized approach for acquiring high-quality data. By combining the predicted spectral features with robust experimental work, researchers can confidently identify and characterize this important molecule, ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

Kardash, M., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Ingold, K. U., & Taylor, D. R. (1961). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 39(3), 471-477. [Link]

- Salvin, R., et al. (2012). Synthesis of substituted salicylaldehyde derivatives.

- Salvin, R., et al. (2013). Synthesis of substituted salicylaldehyde derivatives.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2010). Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry, 75(15), 5285-5288. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 1269-1286. [Link]

-

Charisiadis, P., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 26(11), 3362. [Link]

-

Reva, I., et al. (2019). FTIR spectra in the OH stretching region of phenol. (a)–(e) Different... ResearchGate. [Link]

-

Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

PubChem. (n.d.). 5-Chloro-salicylaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

ResearchGate. (2021). Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]

-

Canadian Science Publishing. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(10), 1877-1883. [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4,5-Tetramethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. Retrieved from [Link]

-

Canadian Science Publishing. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(6), 1381-1393. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chlorosalicylaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-fluoro-5-aminophenol. Retrieved from [Link]

-

ResearchGate. (2016). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in... Retrieved from [Link]

-

Molbase. (n.d.). 2-CHLORO-5-FLUOROPHENOL. Retrieved from [Link]

-

MDPI. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(15), 4995. [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4,5-Benzenetetracarboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Retrieved from [Link]

-

Journal of Chemical Health Risks. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Chemical Health Risks, 3(2), 25-31. [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. SPCMC. [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

Sources

- 1. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 2. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 3. adichemistry.com [adichemistry.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-2-fluoro-4-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols to empower your research and development endeavors. In the absence of extensive published quantitative data for this specific molecule, this guide equips you with the foundational knowledge and methodologies to determine its solubility profile in your own laboratory settings.

Introduction to this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring a polar hydroxyl group, an electron-withdrawing aldehyde group, and halogen substituents, imparts a unique combination of chemical properties that are pivotal in the design of novel therapeutic agents and functional materials. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[1][2] The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent are the primary determinants of their interaction and, consequently, the extent of dissolution.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

-

Polar Functional Groups: The presence of a hydroxyl (-OH) and an aldehyde (-CHO) group allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[3] The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to solubility in solvents with some aromatic character or lower polarity.

-

Halogen Substituents: The chloro and fluoro groups are electron-withdrawing and increase the overall polarity of the molecule.

Based on these features, a qualitative prediction of solubility in common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and aldehyde groups.[3] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; "like dissolves like" principle suggests poor interaction.[1][2] |

| Chlorinated | Dichloromethane | Moderate to Low | May offer some favorable interaction due to the presence of chlorine, but overall polarity mismatch exists. |

It is important to note that these are predictions. For precise applications, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, the ability to accurately determine the solubility of this compound is a crucial skill. The following section provides a detailed, step-by-step protocol based on the widely accepted "shake-flask" method for determining equilibrium solubility.[4] This method is considered a gold standard for its reliability.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test at multiple time points to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Relationship of Components in Solubility Measurement

Caption: Factors influencing the final solubility measurement.

Practical Applications and Significance

The solubility data for this compound is paramount for:

-

Synthetic Route Optimization: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization processes for obtaining the compound in high purity, where solubility differences at various temperatures are exploited.

-

Formulation Development: In the pharmaceutical context, solubility in various excipients and solvent systems is a key determinant of the drug's delivery mechanism and bioavailability.

-

Analytical Method Development: Choosing suitable solvents for preparing samples for analysis by techniques such as HPLC, GC, and NMR.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the molecular characteristics of the compound and applying the detailed experimental protocol provided, researchers and scientists can generate the reliable solubility data needed to advance their work in drug discovery, chemical synthesis, and materials science. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the generation of accurate and reproducible results.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Solubility of Organic Compounds . (2023, August 31). Retrieved from [Link]

-

4-Hydroxybenzaldehyde - Solubility of Things . (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . (n.d.). Retrieved from [Link]

-

Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K | Request PDF - ResearchGate . (2025, August 10). Retrieved from [Link]

-

4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety . (n.d.). Retrieved from [Link]

-

<1236> Solubility Measurements - USP-NF . (2016, September 30). Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013, February 15). Retrieved from [Link]

-

Solubility & Method for determination of solubility | PPTX - Slideshare . (n.d.). Retrieved from [Link]

-

2-Fluoro-4-hydroxybenzaldehyde - ChemBK . (n.d.). Retrieved from [Link]

-

5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem . (n.d.). Retrieved from [Link]

-

4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem . (n.d.). Retrieved from [Link]

-

5-chloro-3-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2) - PubChemLite . (n.d.). Retrieved from [Link]

-

2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem . (n.d.). Retrieved from [Link]

Sources

Purity assessment of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

An In-depth Technical Guide: Purity Assessment of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde for Pharmaceutical Applications

Authored by: A Senior Application Scientist

The Imperative of Purity: Context and Significance

In the landscape of pharmaceutical development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is governed by a stringent set of quality standards. Intermediates, such as this compound, are the critical building blocks in this journey. The purity of this intermediate is not merely a quality metric; it is a foundational pillar that directly influences the process reproducibility, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1][2][3][4] An impurity present in an intermediate can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the API or even impacting the stability of the final dosage form.

This guide provides a comprehensive, multi-faceted strategy for the purity assessment of this compound. We will move beyond a simple recitation of methods to explain the causality behind the selection of each analytical technique, creating a self-validating system of orthogonal methods. This approach ensures a holistic and trustworthy characterization of the material, meeting the rigorous standards of the pharmaceutical industry.[2][4]

Anticipating the Unknown: Potential Impurity Profile

A robust purity assessment begins with a theoretical understanding of what impurities might be present. These can originate from unreacted starting materials, by-products from side reactions, residual solvents, or degradation. While the exact profile depends on the specific synthetic route, we can anticipate common impurities based on the structure of this compound.

| Impurity Class | Potential Example(s) | Origin | Significance |

| Starting Materials | Isomeric precursors, partially substituted reactants | Incomplete reaction | May have different reactivity, leading to downstream impurities. |

| Process-Related Impurities | Over-oxidized species (e.g., corresponding benzoic acid) | Side reactions during synthesis | Can affect reaction yield and introduce new functional groups. |

| Isomeric Impurities | Positional isomers (e.g., 3-Chloro-2-fluoro-4-hydroxybenzaldehyde) | Non-specific reactions | May have different pharmacological or toxicological profiles. |

| Residual Solvents | Toluene, Acetonitrile, Dichloromethane, etc. | Purification and reaction steps | Strictly regulated by ICH guidelines due to toxicity concerns. |

| Degradation Products | Dimers, polymers, or oxidation products | Improper storage (exposure to air, light, or heat) | Indicates instability and can impact product performance. |

The Chromatographic Workhorse: Separation and Quantification

Chromatographic techniques are indispensable for separating the main compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Causality: For a non-volatile, moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the premier technique.[3][5] Its high resolution, sensitivity, and versatility make it ideal for separating the target compound from a wide range of potential process-related impurities and degradation products.[3][5]

Experimental Protocol: RP-HPLC for Purity Assessment

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 85% B

-

15-18 min: 85% B

-

18-20 min: 85% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

-

-

System Suitability:

-

Perform five replicate injections of the standard solution.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Tailing factor should be ≤ 2.0.

-

-

Analysis and Data Interpretation:

-

Inject the sample solution.

-

Purity is typically calculated using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Impurities are reported as a percentage of the total area. Any impurity above the reporting threshold (e.g., 0.05%) should be documented.

-

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While HPLC excels at non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile substances, most notably residual solvents.[3][6][7] The coupling with a mass spectrometer provides definitive structural identification of eluted compounds, which is crucial for confirming the identity of unknown impurities.[8][9][10] For a halogenated aromatic compound, GC-MS is particularly powerful for detecting related volatile impurities.[8][11]

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

GC system with a headspace autosampler and a Mass Spectrometric detector.

-

Column: RXI-5Sil MS (30m x 0.32mm i.d.) or equivalent 5% phenyl-methylpolysiloxane phase.[7]

-

-

GC-MS Conditions:

-

Carrier Gas: Helium.

-

Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

-

Inlet Temperature: 250°C.

-

MS Transfer Line: 280°C.

-

Ion Source Temperature: 230°C.

-

Scan Range: 35-350 amu.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80°C.

-

Equilibration Time: 15 min.

-

Loop Temperature: 90°C.

-

-

Sample Preparation:

-

Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Seal the vial immediately.

-

-

Analysis and Data Interpretation:

-

Run the sample and identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST library) and by running certified reference standards.

-

Quantify against a standard containing expected solvents at known concentrations.

-

Caption: GC-MS Workflow for Residual Solvent Analysis.

Unambiguous Identity: Spectroscopic Confirmation

Spectroscopic methods provide information about the molecule's structure and are used to confirm identity and detect structural impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is arguably the most powerful tool for unambiguous structural elucidation.[12] For a novel or critical intermediate, ¹H, ¹³C, and, crucially for this molecule, ¹⁹F NMR provide a detailed fingerprint of the chemical environment of each atom. It can confirm the identity of the main component and help identify structurally related impurities. Furthermore, quantitative NMR (qNMR) can provide a highly accurate purity value when measured against a certified internal standard.[13][14]

-

¹H NMR: Will confirm the number and connectivity of protons, including the aldehyde proton (~9.8-10.1 ppm), the hydroxyl proton (variable), and the aromatic protons, whose splitting patterns will confirm the substitution pattern.

-

¹³C NMR: Provides information on the carbon skeleton, confirming the presence of the carbonyl carbon (~185-195 ppm) and the number of distinct aromatic carbons.

-

¹⁹F NMR: Is highly sensitive to the local electronic environment and will show a distinct signal for the fluorine atom, which can be used to detect any fluorine-containing impurities.

Data Interpretation: The obtained spectra are compared against the theoretical structure. The presence of unexpected signals or incorrect integration values in the ¹H spectrum can indicate impurities.[15] For purity, the integration of the analyte's signals is compared to that of a known amount of an internal standard.

Elemental Analysis

Causality: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample.[16][17] It serves as a basic but critical check of purity by comparing the experimental elemental composition to the theoretical values calculated from the molecular formula (C₇H₄ClFO).[18] A significant deviation suggests the presence of impurities or residual solvent (e.g., higher %C and %H than expected could indicate a hydrocarbon solvent).

Data Interpretation: The experimentally determined percentages of C and H should fall within a strict tolerance of the theoretical values, typically ±0.4%.[13][14]

| Element | Molecular Formula: C₇H₄ClFO | Theoretical Mass % | Acceptable Range (±0.4%) |

| Carbon (C) | 7 | 53.02% | 52.62% - 53.42% |

| Hydrogen (H) | 4 | 2.54% | 2.14% - 2.94% |

| Chlorine (Cl) | 1 | 22.36% | N/A (Typically not by CHN) |

| Fluorine (F) | 1 | 11.98% | N/A (Typically not by CHN) |

| Oxygen (O) | 1 | 10.09% | N/A (Calculated by difference) |

The Principle of Orthogonality: An Integrated Assessment Strategy

No single analytical method can provide a complete picture of a compound's purity. A trustworthy assessment relies on an integrated strategy using orthogonal methods—techniques that measure purity based on different chemical or physical principles.

The combination of chromatography (separation-based), spectroscopy (structure-based), and elemental analysis (composition-based) creates a self-validating system. For example, HPLC might show a purity of 99.8% by area, NMR can confirm the primary structure is correct and shows no significant impurities, GC-MS confirms residual solvents are below ICH limits, and elemental analysis confirms the correct elemental composition. Together, these results provide a high degree of confidence in the material's quality.[1][4]

Caption: Integrated strategy for purity assessment.

Method Validation: Ensuring Trust in Data

Every analytical method used for quality control in a pharmaceutical setting must be validated to prove it is fit for its intended purpose.[19][20][21] Key validation parameters, as defined by ICH guidelines, include:

-

Specificity: The ability to assess the analyte in the presence of other components like impurities or degradants.[20][22]

-

Linearity: A proportional relationship between the analytical signal and the concentration of the analyte over a defined range.[20]

-

Accuracy: The closeness of the test results to the true value.[19][22]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly.[22]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[20][21]

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

Conclusion

The purity assessment of this compound is a critical quality control function that underpins the development of safe and effective pharmaceuticals. A robust and reliable assessment cannot be achieved with a single technique. It requires a thoughtfully designed, integrated strategy employing orthogonal methods. By combining the quantitative power of chromatography (HPLC, GC-MS) with the structural confirmation of spectroscopy (NMR) and the fundamental check of elemental analysis, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach is essential for meeting regulatory expectations and ensuring the integrity of the entire pharmaceutical supply chain.[2][23]

References

- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.

- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.

- Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.

- An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.

- An International Study Evaluating Elemental Analysis. (n.d.). PMC - PubMed Central.

- How to test the purity of benzaldehyde? (2025, July 14). Blog.

- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.

- How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Study.com.

- The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.

- Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Unknown Source.

- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). Benchchem.

- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.

- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Unknown Source.

- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.

- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025, August 6). ResearchGate.

- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate.

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.

- Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. (n.d.). MDPI.

- GC- MS Analysis of Halocarbons in the Environment. (2025, August 6). ResearchGate.

- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.

- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Unknown Source.

- Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. qualityfwd.com [qualityfwd.com]

- 5. benchchem.com [benchchem.com]

- 6. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment [mdpi.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 16. azom.com [azom.com]

- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 18. study.com [study.com]

- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 20. qbdgroup.com [qbdgroup.com]

- 21. iiste.org [iiste.org]

- 22. elementlabsolutions.com [elementlabsolutions.com]

- 23. The ISO standards in pharmaceuticals: a complete guide [sfamgroup.com]

Starting materials for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde synthesis

An In-depth Technical Guide to the Starting Materials and Synthetic Routes for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and an electron-donating hydroxyl group, presents specific challenges and opportunities in synthetic design. This technical guide provides a comprehensive analysis of the primary starting materials and the core synthetic strategies for its preparation. We will delve into the mechanistic underpinnings of various formylation reactions, offering field-proven insights into experimental choices, protocol validation, and process optimization for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Substituted hydroxybenzaldehydes are foundational building blocks in organic synthesis. The title compound, with its specific arrangement of chloro, fluoro, and hydroxyl groups, offers multiple reactive sites for further elaboration. The aldehyde functional group is a gateway for forming carbon-carbon and carbon-nitrogen bonds, while the phenolic hydroxyl and halogenated ring can be exploited in cross-coupling reactions, nucleophilic substitutions, and other advanced transformations. A robust and efficient synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. This guide focuses on the critical decision of selecting a starting material by exploring the most common and effective formylation strategies to construct the target molecule.

Retrosynthetic Analysis and Core Synthetic Strategies